5-Tetrazolemethanamine Hydrochloride

Vue d'ensemble

Description

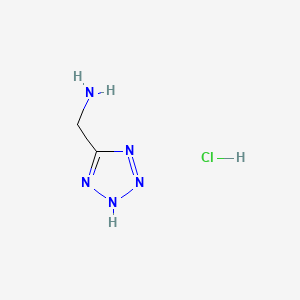

5-Tetrazolemethanamine Hydrochloride: is a chemical compound with the molecular formula C2H6ClN5 . It is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it useful in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetrazolemethanamine Hydrochloride typically involves the reaction of an appropriate precursor with hydrazine and other reagents. One common method includes the diazotization of amidrazones, which are prepared from imidates and hydrazine. The imidoyl azide formed in this process undergoes cycloaddition to yield the 5-substituted tetrazole .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles as catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be more eco-friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Tetrazolemethanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

5-Tetrazolemethanamine hydrochloride and its derivatives have been studied for their antimicrobial properties. Research indicates that tetrazole derivatives exhibit activity against a range of bacteria and fungi. For instance, certain 5-substituted tetrazoles demonstrated in vitro antibacterial effects against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds even showing antifungal activity against Aspergillus species .

Mechanism of Action

The presence of multiple nitrogen atoms in the tetrazole ring enhances its pharmacological versatility, allowing it to act as a potent pharmacophore. The mechanism often involves interference with microbial cell wall synthesis or function, which is critical for their viability .

Therapeutic Uses

Cancer Treatment

Research has indicated that tetrazole derivatives can be beneficial in cancer therapies. They have been incorporated into drug candidates aimed at treating various malignancies due to their ability to interact with specific biological targets within cancer cells .

Antihypertensive and Antiallergic Drugs

The tetrazole ring is also prevalent in antihypertensive and antiallergic medications. Compounds containing this moiety have shown efficacy in managing blood pressure and allergic reactions, making them valuable in clinical settings .

Agricultural Applications

Herbicides and Fungicides

In agriculture, tetrazole derivatives are utilized as herbicides and fungicides. Their ability to inhibit specific biological pathways in plants makes them effective in controlling unwanted vegetation and plant diseases .

Plant Growth Regulators

Some tetrazole compounds have been identified as plant growth regulators, aiding in the enhancement of crop yields and resilience against environmental stressors .

Explosive and Propellant Components

Due to their high enthalpy of formation, tetrazoles are explored for use in explosives and propellants. The decomposition of these compounds releases nitrogen gas, providing significant energy output, which is advantageous in military and aerospace applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 5-substituted tetrazoles revealed that specific structural modifications led to enhanced antimicrobial activity. For example, a compound with a methoxyphenyl group at the 5 position exhibited superior inhibition against Staphylococcus aureus compared to other derivatives tested .

Case Study 2: Agricultural Impact

Field trials utilizing tetrazole-based herbicides demonstrated significant reductions in weed populations while maintaining crop health. The application of these compounds resulted in improved yield metrics across various crops, showcasing their effectiveness as agricultural tools .

Mécanisme D'action

The mechanism of action of 5-Tetrazolemethanamine Hydrochloride involves its ability to mimic the function of carboxylic acids. This is due to its similar acidity but with added benefits of higher lipophilicity and resistance to metabolism. It interacts with molecular targets and pathways in a manner similar to carboxylic acids, making it useful in drug design and other applications.

Comparaison Avec Des Composés Similaires

- 1H-Tetrazole

- 2H-Tetrazolium

- 5H-Tetrazole

Comparison: 5-Tetrazolemethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other tetrazole derivatives, it offers higher stability and better pharmacokinetic properties, making it more suitable for certain applications in medicinal chemistry and industry .

Activité Biologique

5-Tetrazolemethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Structure and Properties

This compound belongs to the class of tetrazole compounds, which are recognized for their unique structural features, including a five-membered ring containing four nitrogen atoms. This structure imparts significant pharmacological versatility, making tetrazoles effective bioisosteres for carboxylic acids and amides. The compound's lipophilicity enhances membrane permeability, influencing its pharmacokinetics and biological interactions .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a series of 5-substituted tetrazoles were synthesized and tested for their antibacterial properties against pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Bacillus cereus | 18 | 50 |

| Escherichia coli | 20 | 30 | |

| Pseudomonas aeruginosa | 22 | 25 |

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. A notable study assessed its cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The compound demonstrated significant antiproliferative activity with IC50 values indicating effective growth inhibition at low concentrations.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin (µg/mL) |

|---|---|---|

| A431 (Epidermoid) | 44.77 | 10 |

| HCT116 (Colon) | 201.45 | 15 |

| BJ-1 (Normal Fibroblast) | 92.05 | N/A |

The results indicate that while the compound is effective against cancer cells, it also exhibits a degree of selectivity towards normal cells, which is crucial for minimizing side effects in therapeutic applications .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. Using the DPPH assay, the compound was evaluated for its ability to scavenge free radicals. The results suggest that it possesses significant antioxidant capacity even at low doses, which may contribute to its overall therapeutic profile .

Case Studies

Case studies exploring the clinical implications of tetrazole derivatives highlight their potential in treating various diseases. For example, a case study involving a patient with resistant bacterial infections demonstrated successful treatment outcomes using a tetrazole-based regimen. The flexibility in modifying the tetrazole structure allows for tailored therapies that can address specific pathogen resistance profiles.

Propriétés

IUPAC Name |

2H-tetrazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.ClH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMHBDAJXUUMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656400 | |

| Record name | 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118764-13-9 | |

| Record name | 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.